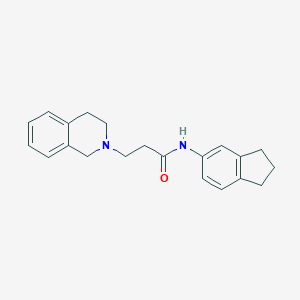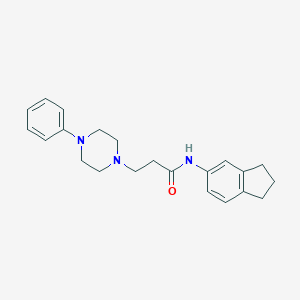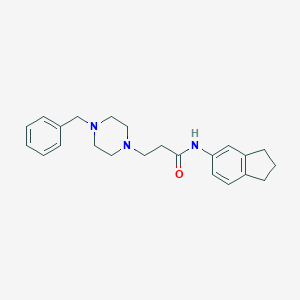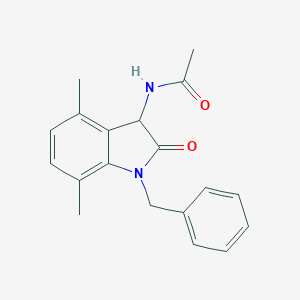
(3,5-dimethyl-1,4'-bipiperidin-1'-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoyl-3’,5’-dimethyl-4,1’-bipiperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. Compounds containing the piperidine moiety are of significant interest in medicinal chemistry due to their biological activities and pharmacological properties .
Métodos De Preparación
The synthesis of 1-Benzoyl-3’,5’-dimethyl-4,1’-bipiperidine can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethylpiperidine with benzoyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-Benzoyl-3’,5’-dimethyl-4,1’-bipiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced piperidine derivatives.
Aplicaciones Científicas De Investigación
1-Benzoyl-3’,5’-dimethyl-4,1’-bipiperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s piperidine moiety is of interest in the study of biological systems and enzyme interactions.
Medicine: Piperidine derivatives, including 1-Benzoyl-3’,5’-dimethyl-4,1’-bipiperidine, are explored for their potential therapeutic properties, such as analgesic, anti-inflammatory, and antipsychotic effects.
Mecanismo De Acción
The mechanism of action of 1-Benzoyl-3’,5’-dimethyl-4,1’-bipiperidine involves its interaction with specific molecular targets and pathways. The piperidine moiety can interact with neurotransmitter receptors in the central nervous system, modulating their activity and leading to various pharmacological effects. The benzoyl group may also play a role in the compound’s binding affinity and specificity towards its targets .
Comparación Con Compuestos Similares
1-Benzoyl-3’,5’-dimethyl-4,1’-bipiperidine can be compared with other piperidine derivatives such as:
1-Benzoyl-2-t-butyl-3,5-dimethylimidazolidin-4-one: This compound has a similar benzoyl group but differs in the heterocyclic structure, containing an imidazolidinone ring instead of a piperidine ring.
The uniqueness of 1-Benzoyl-3’,5’-dimethyl-4,1’-bipiperidine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C19H28N2O |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C19H28N2O/c1-15-12-16(2)14-21(13-15)18-8-10-20(11-9-18)19(22)17-6-4-3-5-7-17/h3-7,15-16,18H,8-14H2,1-2H3 |
Clave InChI |
MZVZIWRCKNRMNB-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC=CC=C3)C |
SMILES canónico |
CC1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(2,5-DIMETHYLPHENYL)PROPANAMIDE](/img/structure/B247137.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B247140.png)


![ethyl 1-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperidine-4-carboxylate](/img/structure/B247143.png)


![N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247156.png)
![N-{7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247157.png)
![N-[1-(4-isopropoxybenzyl)-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B247160.png)
![ETHYL 4-[4-(4-FLUOROPHENYL)-3-(FURAN-2-YL)-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE](/img/structure/B247173.png)
![ethyl 4-(4-(4-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247174.png)
![ethyl 4-(3-(2-furyl)-4-(3-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247175.png)
![ethyl 4-(3-(2-furyl)-4-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247176.png)
